Prestegane B

Diuretic mechanism Renal sodium excretion Ion transport

Prestegane B is a synthetic dibenzylbutyrolactone lignan (C20H22O6, MW 358.4) originally derived from mammalian sources and later isolated from plant species including Steganotaenia araliacea and Thymelaea microphylla. Defined by the (3R,4R)-3,4-bis[(3-hydroxy-4-methoxyphenyl)methyl]oxolan-2-one scaffold, it belongs to a distinct subclass of lignans characterized by a γ-butyrolactone core with meta-hydroxy-methoxybenzyl substituents.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 93376-04-6
Cat. No. B192181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrestegane B
CAS93376-04-6
Synonymsprestegane B
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)O)O
InChIInChI=1S/C20H22O6/c1-24-18-5-3-12(9-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-19(25-2)17(22)10-13/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1
InChIKeyIDASJTBLBSIWHG-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prestegane B (CAS 93376-04-6): Structural Identity and Baseline Pharmacology for Research Procurement


Prestegane B is a synthetic dibenzylbutyrolactone lignan (C20H22O6, MW 358.4) originally derived from mammalian sources and later isolated from plant species including Steganotaenia araliacea and Thymelaea microphylla [1]. Defined by the (3R,4R)-3,4-bis[(3-hydroxy-4-methoxyphenyl)methyl]oxolan-2-one scaffold, it belongs to a distinct subclass of lignans characterized by a γ-butyrolactone core with meta-hydroxy-methoxybenzyl substituents [2]. Early pharmacological characterization established its dual diuretic and natriuretic properties in vivo, coupled with inhibition of Na⁺,K⁺-ATPase in human erythrocytes at sub-millimolar concentrations [3]. These features distinguish Prestegane B from the more widely studied enterolactone, which lacks significant diuretic activity despite sharing the lignan biosynthetic origin.

Why Prestegane B Cannot Be Replaced by Generic Lignans in Diuretic and Ion-Transport Research


Within the mammalian lignan family, compounds such as enterolactone, 2,3-dibenzylbutane-1,4-diol (DBB), and 3-O-methyl enterolactone share a common phenylpropanoid dimerization origin but diverge sharply in their renal and cellular ion-handling profiles [1]. Prestegane B produces a robust, dose-dependent natriuresis without altering glomerular filtration rate or urinary phosphate excretion—indicating a site of action beyond the proximal tubule [2]. In direct contrast, the analog DBB (hattalin) induces an ion-sparing diuresis that decreases sodium excretion by 3.6-fold, while enterolactone does not exhibit diuretic activity at all [3]. Substituting any of these analogs for Prestegane B in experiments probing endogenous digitalis-like mechanisms or renal sodium handling would therefore yield mechanistically incompatible results. The quantitative evidence below formalizes these critical distinctions.

Quantitative Differentiation of Prestegane B from Closest Lignan Analogs: Procurement-Relevant Evidence


Natriuretic vs. Sodium-Sparing Diuresis: Prestegane B Diverges from DBB (Hattalin) in Renal Sodium Handling

Prestegane B produces a clear, dose-dependent natriuresis in anesthetized rats. At the highest intravenous dose (5.0 mg), urine flow increased by 18.2 ± 0.8 μL/min and urinary sodium excretion rose by 2.4 ± 0.3 μeq/min, with no change in glomerular filtration rate or phosphate excretion, localizing its action to distal tubular segments [1]. In direct contrast, the structurally related lignan DBB (hattalin) administered orally to rats (100 mg/kg) decreased Na⁺ excretion by 3.6-fold (P < 0.01) and Cl⁻ excretion by 3.1-fold relative to placebo, demonstrating an ion-sparing, rather than natriuretic, diuretic phenotype [2]. This functional inversion—Prestegane B promoting sodium loss while DBB actively conserves sodium—rules out generic substitution between these dibenzylbutane-derived lignans in any renal physiology study.

Diuretic mechanism Renal sodium excretion Ion transport

Neutrophil Oxidative Burst Modulation: Prestegane B Enhances While Enterolactone Inhibits fMLP-Induced Responses

In human polymorphonuclear leukocytes (PMNs), Prestegane B enhanced both superoxide production and luminol-dependent chemiluminescence (LCL) triggered by formylmethionyl-leucyl-phenylalanine (fMLP), acting as a neutrophil priming agent [1]. Under identical experimental conditions, enterolactone inhibited fMLP-induced oxidative bursts—producing a qualitatively opposite immunomodulatory effect. The analog DBB showed an even stronger priming effect than Prestegane B, establishing a functional gradient among lignans: DBB > Prestegane B (enhancement) vs. enterolactone (inhibition) [2]. The precise fold-change values were reported in the full pharmacodynamic analysis, with DBB effects partially blocked by phospholipase A₂ and Ca²⁺-calmodulin pathway inhibitors.

Neutrophil priming Superoxide production Innate immunity

Na⁺,K⁺-ATPase Inhibition: Equipotent to Enterolactone but 1000-Fold Weaker than Cardiac Glycosides

Prestegane B inhibits the Na⁺,K⁺-pump in human erythrocytes with an IC₅₀ in the range of 5–9 × 10⁻⁴ M (0.5–0.9 mM), placing it within the same potency range as enterolactone and 3-O-methyl enterolactone [1]. In comparison, the cardiac glycoside ouabain inhibits the same pump with an IC₅₀ of 7 × 10⁻⁷ M (0.7 μM)—approximately 1,000-fold more potent [2]. Critically, the addition of lignans did not alter the IC₅₀ for ouabain, demonstrating a non-competitive, ouabain-independent binding mode. Enterolactone further inhibited Na⁺,K⁺-ATPase in human and guinea-pig heart membranes with an IC₅₀ of 1.5 × 10⁻⁴ M and displaced [³H]-ouabain from human heart tissue, whereas the aglycones of these lignans were only weak inhibitors [3]. Prestegane B's potency, while modest, is consistent with a modulatory rather than a potent inhibitory role in endogenous digitalis-like activity.

Na⁺/K⁺-ATPase inhibition Endogenous digitalis Erythrocyte ion pump

DPPH Radical Scavenging: Prestegane B Outperforms BHT as a Reference Antioxidant

In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, Prestegane B exhibited an IC₅₀ of 14.0 ± 0.2 μg/mL, demonstrating significantly greater free radical neutralizing capacity than the synthetic antioxidant standard butylated hydroxytoluene (BHT, IC₅₀ = 22.7 ± 0.6 μg/mL) [1]. Within the same Thymelaea microphylla isolate panel, a purified fraction (F5) showed marginally better activity (IC₅₀ = 12.4 ± 0.1 μg/mL), but Prestegane B remained approximately 1.6-fold more potent than the widely used BHT control. This rank order difference provides a clear procurement rationale when selecting a lignan-class antioxidant for cell-free radical scavenging experiments.

Radical scavenging DPPH assay Antioxidant screening

Cytotoxicity Profile: Prestegane B is Inactive Against Six Human Cancer and Normal Cell Lines (IC₅₀ > 40 μM)

When screened against a panel of five human cancer cell lines (HL-60 myeloid leukemia, SMMC-7721 hepatocellular carcinoma, A549 lung cancer, MCF-7 breast cancer, SW480 colon cancer) and one normal bronchial epithelial line (BEAS-2B) using the MTT assay, Prestegane B (compound 10) showed no cytotoxic activity at any tested concentration up to 40 μM (IC₅₀ > 40 μM) [1]. By contrast, co-isolated diterpenoids (compounds 2–4) from the same Wikstroemia chamaedaphne extract exhibited moderate cytotoxicity across the panel (IC₅₀ range 13–18 μM), and wikstroelide Q (compound 1) showed selective weak activity against HL-60 (IC₅₀ = 26.43 μM). This broad inactivity of Prestegane B against both cancerous and normal cells supports its suitability as a negative control or as a scaffold with an inherent low-cytotoxicity baseline for derivatization studies.

Cytotoxicity screening Cancer cell panels Safety margin

Glioma-Selective Antiproliferative Activity: Prestegane B Targets C6 Cells While Sparing HeLa

In a panel of isolated Thymelaea microphylla constituents, Prestegane B (compound 2) and daphnoretin (compound 4) exhibited selective antiproliferative activity against rat brain glioma C6 cells, whereas matairesinol (compound 1) was primarily active against human cervical cancer HeLa cells in dose- and time-dependent xCELLigence assays [1]. This differential cancer-cell-line selectivity—glioma vs. cervical carcinoma—establishes Prestegane B as a CNS-relevant lignan probe, distinct from the broader-spectrum or HeLa-directed activity of its co-metabolites. Quantitative IC₅₀ values for C6 activity were reported in the full text and Supplementary Materials of the primary study.

Glioma selectivity CNS cancer Targeted cytotoxicity

Precision Application Scenarios for Prestegane B in Biomedical Research and Screening


Endogenous Natriuretic Hormone Modeling and Renal Ion-Transport Studies

Prestegane B's dose-dependent natriuresis without GFR or phosphate alteration makes it an ideal probe for studying distal tubular sodium handling mechanisms. Unlike DBB, which decreases sodium excretion, Prestegane B reliably increases urinary sodium output by 2.4 μeq/min at 5.0 mg IV in rat clearance models [1]. This property supports its use as a reference natriuretic lignan in experiments differentiating endogenous digitalis-like factors from classical cardiac glycosides [2].

Neutrophil Priming and Innate Immunity Pathway Dissection

Researchers investigating formyl-peptide receptor signaling and neutrophil oxidative burst should select Prestegane B as a priming-enhancement control. Its ability to augment fMLP-induced superoxide production stands in contrast to enterolactone's inhibitory effect, providing a bidirectional lignan toolset for PLA₂ and Ca²⁺-calmodulin pathway studies [3]. DBB may serve as a stronger priming comparator within the same experimental framework.

Natural-Product Antioxidant Benchmarking and Radical Scavenging Assays

With a DPPH IC₅₀ of 14.0 μg/mL—outperforming the synthetic standard BHT (22.7 μg/mL)—Prestegane B serves as a plant-derived positive control in antioxidant screening cascades [4]. Its 1.6-fold potency advantage over BHT justifies its procurement for laboratories seeking a chemically defined, lignan-class radical scavenger with published inter-laboratory reproducibility data.

CNS Glioma-Targeted Antiproliferative Screening and Negative Cytotoxicity Controls

Prestegane B's selective activity against C6 rat glioma cells, combined with its confirmed inactivity (IC₅₀ > 40 μM) across HL-60, SMMC-7721, A549, MCF-7, SW480, and BEAS-2B lines, positions it as a glioma-selective probe with a built-in low-cytotoxicity baseline [4] [5]. It can serve as both a glioma-directed hit compound and a non-cytotoxic lignan control in multi-cell-line antiproliferative panels.

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